molecular formula C17H10ClNO4 B3007555 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid CAS No. 847503-14-4

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B3007555
CAS No.: 847503-14-4
M. Wt: 327.72
InChI Key: VFXGTHADBCZERH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline core substituted with a benzodioxole moiety and a carboxylic acid group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Quinoline Core Construction: The quinoline core can be constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The benzodioxole moiety can be introduced to the quinoline core through a nucleophilic aromatic substitution reaction, where the chloro group on the quinoline ring is replaced by the benzodioxole group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

    Esterification: Ester derivatives of the carboxylic acid group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound exhibits promising anticancer activity and has been evaluated for its potential as a therapeutic agent against various cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the tubulin protein, preventing its polymerization and disrupting the microtubule network essential for cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid
  • 2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acid
  • 2-(1,3-Benzodioxol-5-yl)-6-fluoroquinoline-4-carboxylic acid

Uniqueness

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets and improve its stability compared to other halogenated derivatives.

Biological Activity

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzodioxole moiety and a carboxylic acid group . The presence of the chloro group at position 6 is significant as it influences the compound’s reactivity and biological interactions. Its molecular formula is C17H10ClNO4C_{17}H_{10}ClNO_{4} with a molecular weight of approximately 327.72 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit microtubule polymerization. This interaction leads to cell cycle arrest and apoptosis in cancer cells by binding to tubulin proteins, disrupting the microtubule network essential for cell division .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. Notably, studies have shown selective toxicity against cancer cells compared to normal cells, highlighting its therapeutic potential .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity against specific bacterial strains. The minimal inhibitory concentrations (MIC) against Gram-positive bacteria have been recorded, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through microtubule disruption .
  • Antimicrobial Efficacy :
    • Research highlighted its selective activity against Gram-positive bacteria, with specific derivatives showing enhanced activity compared to others in the same class. The structure–activity relationship (SAR) analysis indicated that modifications in the benzodioxole moiety could enhance antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundChloro group enhances reactivityHighModerate
2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acidMethoxy substitutionModerateLow
2-(1,3-Benzodioxol-5-yl)-6-bromoquinoline-4-carboxylic acidBromo substitutionModerateModerate

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGTHADBCZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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